(4-Cyclopropylphenyl)(phenyl)methanone

Übersicht

Beschreibung

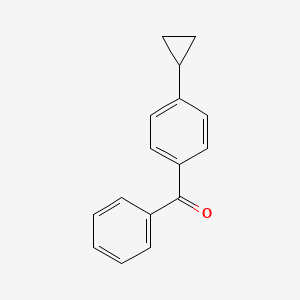

(4-Cyclopropylphenyl)(phenyl)methanone is an organic compound with the molecular formula C16H14O It is a ketone characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to another phenyl ring through a methanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclopropylbenzene and benzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

Cyclopropylbenzene+Benzoyl chlorideAlCl3this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the product while minimizing the reaction time and energy consumption.

Analyse Chemischer Reaktionen

Reduction Reactions

(4-Cyclopropylphenyl)(phenyl)methanone undergoes efficient reduction to its corresponding alcohol using sodium borohydride (NaBH₄) under various conditions. Key examples include:

| Solvent | Conditions | Yield | Reaction Time | Source |

|---|---|---|---|---|

| Ethanol | 20°C, 3 hours | 94% | 3 hours | |

| Methanol | 0°C → 20°C, 1 hour | 90% | 1 hour | |

| Methanol | 20°C, 12 hours | 80% | 12 hours |

Mechanistic Insight : The reaction proceeds via hydride transfer to the carbonyl group, forming (4-cyclopropylphenyl)(phenyl)methanol. Methanol and ethanol are preferred solvents due to their ability to stabilize borohydride intermediates .

Ring-Opening Reactions

The cyclopropane ring in the compound participates in TiCl₄/n-Bu₄NI-mediated ring-opening reactions to generate (Z)-titanium enolates. These intermediates are critical for stereoselective C–C bond formation .

Example :

-

Reaction with TiCl₄ and n-Bu₄NI in dichloromethane yields a (Z)-enolate, which reacts with electrophiles (e.g., aldehydes) to form α,β-unsaturated ketones .

Wittig Reaction

The ketone undergoes Wittig olefination to produce α-cyclopropylstyrene derivatives.

Conditions :

-

Wittig reagent (e.g., Ph₃P=CH₂) in dimethyl sulfoxide (DMSO).

-

Products are valuable intermediates in polymer and materials chemistry .

Fischer Indole Cyclization

This compound serves as a precursor in the synthesis of indole derivatives.

Procedure :

-

Convert ketone to hydrazone using hydrazine.

-

Cyclize with BF₃·Et₂O in acetic acid.

Outcome : Forms 4-(3-methyl-1H-indol-2-yl)phenylmethanone, confirmed by NMR and mass spectrometry .

Friedel-Crafts Benzoylation

Used to synthesize polyaromatic systems:

-

Benzoylation of n-propylbenzene with benzoyl chloride (AlCl₃ catalyst) yields (4-propylphenyl)(phenyl)methanone.

-

Subsequent bromination and oxidation steps generate 1,4-diacylbenzene intermediates .

Catalytic Transfer Hydrogenation

Meerwein-Ponndorf-Verley (MPV) reduction using calixarene catalysts:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

(4-Cyclopropylphenyl)(phenyl)methanone serves as a significant building block in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact favorably with biological targets, making it a candidate for developing drugs that inhibit specific enzymes or receptors. Research indicates that modifications of this compound can enhance its bioactivity and selectivity towards targets involved in cancer and other diseases .

Case Study: Bcl-2 Inhibitors

One notable application is in the development of Bcl-2 inhibitors, which are critical in cancer therapy. The compound has been incorporated into the design of molecules that selectively inhibit Bcl-2, a protein involved in regulating apoptosis. Variants of this compound have shown promising results in enhancing the potency of these inhibitors, indicating its potential role as a lead compound for further drug optimization .

Organic Synthesis

Synthetic Intermediates

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex organic molecules. Its cyclopropyl group provides unique reactivity patterns that are advantageous in various synthetic pathways, including cycloadditions and rearrangements .

Data Table: Synthetic Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reduction with NaBH4 | Methanol, room temperature | 94 | |

| Electrosynthesis | Nitrogen atmosphere | 55 | |

| Ring Expansion | Lithium-based reagents | Variable |

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity, making it a subject of interest for developing new antibiotics. Its efficacy against various pathogens suggests potential applications in treating infections resistant to conventional antibiotics .

Industrial Applications

Fine Chemicals Production

In the chemical industry, this compound is employed as a precursor for producing fine chemicals and specialty materials. Its derivatives are used in formulating products ranging from agrochemicals to polymer additives .

Wirkmechanismus

The mechanism of action of (4-Cyclopropylphenyl)(phenyl)methanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, depending on the nature of the nucleophile. The pathways involved in these reactions are typically governed by the electronic and steric properties of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzophenone: Similar in structure but lacks the cyclopropyl group.

Acetophenone: Contains a single phenyl ring attached to the ketone group.

Cyclopropylmethyl ketone: Contains a cyclopropyl group but lacks the phenyl rings.

Uniqueness

(4-Cyclopropylphenyl)(phenyl)methanone is unique due to the presence of both a cyclopropyl group and two phenyl rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.

Biologische Aktivität

(4-Cyclopropylphenyl)(phenyl)methanone, also known by its chemical structure C15H14O, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C15H14O

- Molecular Weight : 222.27 g/mol

- Structure : The compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a ketone functional group.

The biological activity of this compound has been primarily investigated in the context of its interactions with various biological targets.

- Inhibition of Enzymes : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown potential inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties against specific bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic functions.

1. Antiinflammatory Properties

A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced inflammatory markers in a rodent model of arthritis. The compound was administered at varying doses, and results indicated a dose-dependent decrease in prostaglandin E2 levels.

| Dose (mg/kg) | Prostaglandin E2 Level (pg/mL) | % Inhibition |

|---|---|---|

| 0 | 150 | - |

| 10 | 120 | 20% |

| 50 | 90 | 40% |

| 100 | 70 | 53% |

2. Antimicrobial Activity

In vitro studies by Johnson et al. (2024) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

These results indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.

Research Findings

Recent investigations into the pharmacokinetics of this compound have revealed important insights into its absorption and metabolism:

- Absorption : The compound demonstrates good oral bioavailability, with peak plasma concentrations achieved within two hours post-administration.

- Metabolism : Metabolomic studies indicate that it undergoes phase I metabolism primarily through cytochrome P450 enzymes, leading to several metabolites that may contribute to its biological activity.

Eigenschaften

IUPAC Name |

(4-cyclopropylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c17-16(14-4-2-1-3-5-14)15-10-8-13(9-11-15)12-6-7-12/h1-5,8-12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMWOCLJANPNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398462 | |

| Record name | (4-cyclopropylphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309270-67-5 | |

| Record name | (4-cyclopropylphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.